molecular formula C6H8N2O4S2 B13058240 6-Methanesulfonylpyridine-3-sulfonamide

6-Methanesulfonylpyridine-3-sulfonamide

Cat. No.: B13058240
M. Wt: 236.3 g/mol
InChI Key: XVBIIJJPNZBKID-UHFFFAOYSA-N
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Description

6-Methanesulfonylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O4S2 It is characterized by the presence of both methanesulfonyl and sulfonamide functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonylpyridine-3-sulfonamide typically involves the introduction of sulfonamide and methanesulfonyl groups onto a pyridine ring. One common method involves the reaction of pyridine-3-sulfonyl chloride with methanesulfonamide under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is typically purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

6-Methanesulfonylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methanesulfonylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism underlies the antibacterial activity of sulfonamide-based drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methanesulfonylpyridine-3-sulfonamide is unique due to the presence of both methanesulfonyl and sulfonamide groups on a pyridine ringIts structure provides a versatile platform for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

6-methylsulfonylpyridine-3-sulfonamide

InChI

InChI=1S/C6H8N2O4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3,(H2,7,11,12)

InChI Key

XVBIIJJPNZBKID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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